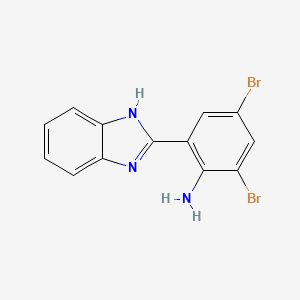
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by bromination. One common method involves the reaction of 1,2-phenylenediamine with 4,6-dibromo-2-formylphenol under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of cell proliferation . Additionally, it can interfere with DNA synthesis and repair, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-5-bromoaniline
- 2-(1H-Benzimidazol-2-yl)-4,5-dibromoaniline
- 2-(1H-Benzimidazol-2-yl)-4,6-dichloroaniline
Uniqueness
2-(1H-Benzimidazol-2-yl)-4,6-dibromoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at the 4 and 6 positions enhances its reactivity and potential as a pharmacophore . Additionally, its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
91472-10-5 |
|---|---|
Fórmula molecular |
C13H9Br2N3 |
Peso molecular |
367.04 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-4,6-dibromoaniline |
InChI |
InChI=1S/C13H9Br2N3/c14-7-5-8(12(16)9(15)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2,(H,17,18) |
Clave InChI |
RZHOWOKPUORZIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















